3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride
Description
3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride is a bicyclic pyrazole derivative featuring an azetidine ring fused to a tetrahydrocyclopenta[c]pyrazole core. Its dihydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetics.
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-7-8(3-1)11-12-9(7)6-4-10-5-6;;/h6,10H,1-5H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOSNODQGROOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3CNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an azetidine derivative, followed by its reaction with a suitable pyrazole precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
Research indicates that 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole; dihydrochloride exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. For instance, derivatives of tetrahydrocyclopenta[c]pyrazole have shown effectiveness in inhibiting bacterial growth in vitro .
- Antioxidant Activity : Compounds similar to this tetrahydrocyclopenta[c]pyrazole have been evaluated for their antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .
- Potential as a Bioactive Molecule : The unique structure of this compound allows it to interact with various biological targets, potentially leading to therapeutic effects in conditions such as inflammation and cancer .
Synthetic Methodologies
The synthesis of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole; dihydrochloride typically involves multi-step processes:
- Formation of the Azetidine Ring : This step often requires the use of specific reagents and conditions to ensure the stability and yield of the azetidine moiety.
- Cyclization : The cyclopenta[c]pyrazole structure is formed through cyclization reactions involving suitable precursors.
- Dihydrochloride Salt Formation : The final product is usually converted into its dihydrochloride salt form to enhance solubility and stability for biological assays.
Case Study 1: Antimicrobial Activity Evaluation
In a study assessing the antimicrobial properties of tetrahydrocyclopenta[c]pyrazole derivatives, compounds were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics .
Case Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant capacity of related pyrazole compounds using DPPH radical scavenging assays. The study found that several derivatives showed promising results in reducing oxidative stress markers in cellular models .
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structural Variations
The tetrahydrocyclopenta[c]pyrazole scaffold is shared among multiple derivatives, but substituents at the 3-position significantly alter properties:
Physicochemical Properties
- Solubility : The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogs like the 3-methyl or 3-trifluoromethyl derivatives .
- Lipophilicity : Halogenated derivatives (e.g., 3-chloromethyl, 3-CF₃) show increased logP values due to hydrophobic substituents, whereas the azetidinyl group balances polarity and rigidity .
Challenges and Opportunities
- Bioactivity Gaps: Limited data on the target compound’s specific biological profile necessitate further in vitro and in vivo studies.
- Structural Optimization : Comparative studies suggest that fluorinated or chlorinated analogs may offer improved metabolic stability, whereas the azetidinyl group could enhance target selectivity .
Biological Activity
3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole; dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure features a tetrahydrocyclopenta[c]pyrazole core with an azetidine substituent. This unique arrangement may contribute to its interaction with various biological targets.
The biological activity of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is primarily attributed to its ability to interact with specific receptors and enzymes in the body. While detailed studies are still ongoing, preliminary research suggests that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating possible use as an antimicrobial agent.
- Anti-inflammatory Properties : Initial findings suggest that it may modulate inflammatory pathways.
- Neuroprotective Effects : There is emerging evidence that suggests a role in neuroprotection, potentially useful in neurodegenerative diseases.
Biological Activity Data
The following table summarizes key biological activities associated with the compound based on current research findings:
Case Studies
Several studies have investigated the biological effects of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
- Inflammation Modulation : In vitro experiments indicated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting a potential role in inflammatory diseases .
- Neuroprotection : Research involving neuronal cell lines showed that treatment with the compound led to reduced oxidative stress markers and increased cell viability under neurotoxic conditions. This suggests its potential application in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride?
- Answer : Modern synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical experimental design (DoE). For example, quantum calculations predict feasible reaction pathways, while DoE minimizes experimental trials by identifying critical variables (e.g., temperature, solvent polarity, catalyst loading). A feedback loop between experimental data and computational refinement accelerates optimization .
- Key Metrics : Reaction yield, enantiomeric purity (if applicable), and scalability under varied conditions.
Q. How can researchers ensure accurate structural characterization of this compound?
- Answer : Employ a multi-spectral approach:
- 1H/13C NMR : Assign proton and carbon shifts to confirm the azetidine and cyclopenta[c]pyrazole moieties. Compare with analogous structures (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) for resonance validation .
- HRMS (ESI) : Validate molecular mass with <2 ppm error to confirm the dihydrochloride salt form .
- IR Spectroscopy : Identify functional groups (e.g., NH stretches in azetidine, C=N in pyrazole).
Q. What protocols are critical for assessing purity in academic settings?
- Answer : Use orthogonal methods:
- HPLC/UPLC : Quantify impurities using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Elemental Analysis : Verify Cl⁻ content (theoretical vs. experimental) to confirm dihydrochloride stoichiometry.
- Thermogravimetric Analysis (TGA) : Detect residual solvents or hydrate formation .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity or pharmacophore interactions?
- Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites in the azetidine-pyrazole scaffold.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinase targets) to identify key hydrogen bonds or steric clashes.
- Software Tools : Gaussian, GROMACS, or Schrödinger Suite for simulations, validated against crystallographic data (if available) .
Q. How should researchers address contradictory data in reaction yields or bioactivity assays?
- Answer :
- Root-Cause Analysis : Compare experimental variables (e.g., moisture sensitivity of azetidine, dihydrochloride salt hygroscopicity).
- Control Experiments : Replicate under inert conditions (argon/vacuum) to isolate degradation pathways.
- Statistical Validation : Apply ANOVA or t-tests to assess significance of outliers .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if chiral)?
- Answer :
- Continuous Flow Reactors : Minimize batch variability and improve heat/mass transfer for azetidine ring closure.
- Membrane Separation : Use nanofiltration or chiral stationary phases (CSPs) for enantiomer resolution .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity tracking .
Q. How can environmental impact assessments be integrated into the research lifecycle of this compound?
- Answer :
- Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy for the synthesis route.
- Degradation Studies : Use HPLC-MS to identify hydrolysis/byproducts under simulated environmental conditions (pH, UV exposure) .
- Lifecycle Analysis (LCA) : Model solvent recovery efficiency and energy consumption for large-scale processes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
